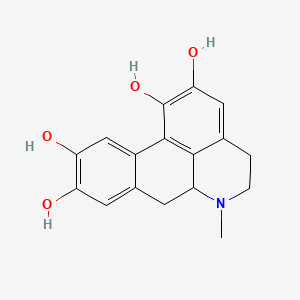

1,2,9,10-Tetrahydroxyaporphine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60197-35-5 |

|---|---|

Molecular Formula |

C17H17NO4 |

Molecular Weight |

299.32 g/mol |

IUPAC Name |

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol |

InChI |

InChI=1S/C17H17NO4/c1-18-3-2-8-5-14(21)17(22)16-10-7-13(20)12(19)6-9(10)4-11(18)15(8)16/h5-7,11,19-22H,2-4H2,1H3 |

InChI Key |

RMMKCAKVLLJONG-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)O)O)O |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)O)O)O |

Related CAS |

16625-72-2 (hydrochloride) |

Synonyms |

1,2,9,10-tetrahydroxyaporphine 1,2,9,10-tetrahydroxyaporphine hydrochloride 1,2,9,10-tetrahydroxyaporphine hydroiodide 1,2,9,10-tetrahydroxyaporphine, (R)-isomer 1,2,9,10-tetrahydroxyaporphine, (S)-isome |

Origin of Product |

United States |

Occurrence and Biosynthetic Pathways of 1,2,9,10 Tetrahydroxyaporphine

Natural Occurrence and Distribution within Biological Systems

1,2,9,10-Tetrahydroxyaporphine is a naturally occurring compound belonging to the aporphine (B1220529) class of benzylisoquinoline alkaloids (BIAs). ontosight.ai Its presence is primarily documented within the plant kingdom, arising from complex secondary metabolic pathways.

Aporphine alkaloids are widely distributed among numerous plant families, most notably the Annonaceae, Lauraceae, Papaveraceae, and Magnoliaceae. ontosight.aipnas.org These compounds are part of a diverse group of isoquinoline (B145761) alkaloids known for their structural complexity and significant biological activities.

While the broader class of aporphines is widespread, the specific compound this compound has been identified through metabolomic analysis in species of the genus Ocotea, which belongs to the Lauraceae family. Furthermore, chemical synthesis studies provide strong evidence for its natural precursors in other plants. For instance, this compound can be produced by the demethylation of boldine (B1667363), the primary alkaloid found in the Chilean boldo tree (Peumus boldus). joac.info It is also synthesized from laudanosoline (B600547), a known plant alkaloid, suggesting its potential existence as an intermediate in plants containing this precursor. figshare.comacs.orgresearchgate.netacs.org

The table below summarizes the key botanical sources and families associated with aporphine alkaloids, including those relevant to this compound.

Table 1: Botanical Sources of Aporphine Alkaloids

| Family | Genus/Species | Relevant Alkaloid Context |

|---|---|---|

| Lauraceae | Ocotea spp. | Direct identification of this compound. |

| Monimiaceae | Peumus boldus | Contains boldine, a direct precursor to this compound. joac.info |

| Annonaceae | General | A primary family known for producing a wide variety of aporphine alkaloids. ontosight.ai |

| Papaveraceae | General | A well-known family containing numerous benzylisoquinoline and aporphine alkaloids. ontosight.ai |

| Magnoliaceae | General | Known to synthesize aporphine alkaloids like magnoflorine (B1675912). pnas.org |

| Ranunculaceae | General | A source of various benzylisoquinoline alkaloids, the precursors to aporphines. pnas.org |

| Menispermaceae | Stephania spp. | Studied extensively for its aporphine alkaloid biosynthesis pathways. mdpi.comresearchgate.net |

While aporphine alkaloids are quintessentially plant-derived secondary metabolites, natural production by microorganisms or fungi has not been documented. However, significant progress in synthetic biology has enabled the production of aporphines using engineered microbial systems. Researchers have successfully reconstructed aporphine biosynthetic pathways in microorganisms like the bacterium Escherichia coli and the budding yeast Saccharomyces cerevisiae. pnas.orgnih.govchalmers.se

These engineered microbes can be cultured to produce specific aporphine alkaloids, such as magnoflorine and pronuciferine, from simple precursors. pnas.orgchalmers.senih.gov This is achieved by introducing and expressing the plant genes that encode the necessary biosynthetic enzymes. pnas.org This approach not only provides a scalable and controlled method for producing valuable alkaloids but also allows for the synthesis of novel, non-natural aporphine derivatives. pnas.org Although some plant-derived aporphinoids have demonstrated antifungal properties, there is currently no evidence that fungi naturally produce these compounds themselves. nih.gov

Botanical Sources and Phytochemical Context of Aporphines

Enzymatic and Mechanistic Aspects of this compound Biosynthesis

The formation of this compound is a multi-step enzymatic process that begins with a common amino acid and proceeds through the general benzylisoquinoline alkaloid (BIA) pathway.

The biosynthesis of all BIAs, including aporphines, originates from the amino acid L-tyrosine. ontosight.aipnas.org The pathway commences with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, a reaction catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine. frontiersin.org

A series of subsequent enzymatic modifications, including methylations and hydroxylations, convert (S)-norcoclaurine into the central BIA intermediate, (S)-reticuline. frontiersin.org However, the direct precursor to this compound is believed to be laudanosoline (also known as tetrahydropapaveroline). Chemical synthesis experiments consistently demonstrate the efficient conversion of laudanosoline into this compound through an oxidative cyclization reaction. figshare.comacs.orgacs.orgresearchgate.net Laudanosoline itself is a key intermediate in the BIA pathway.

The table below outlines the primary precursors in the biosynthetic route.

Table 2: Precursors in this compound Biosynthesis

| Precursor/Intermediate | Class | Role |

|---|---|---|

| L-Tyrosine | Amino Acid | Primary building block. ontosight.ai |

| Dopamine | Benzylamine | First key intermediate derived from L-tyrosine. frontiersin.org |

| 4-hydroxyphenylacetaldehyde | Aldehyde | Second key intermediate derived from L-tyrosine. frontiersin.org |

| (S)-Norcoclaurine | Benzylisoquinoline Alkaloid | Product of the initial condensation step. frontiersin.org |

| (S)-Reticuline | Benzylisoquinoline Alkaloid | Central branch-point intermediate in BIA metabolism. pnas.orgfrontiersin.org |

The crucial transformation in aporphine biosynthesis is the intramolecular cyclization of a benzylisoquinoline precursor to form the characteristic four-ring aporphine skeleton. wiley.comnih.gov This reaction is an oxidative phenol (B47542) coupling, where a carbon-carbon bond is formed between the two aromatic rings of the precursor.

In plants, this key cyclization is catalyzed by specific cytochrome P450 enzymes belonging to the CYP80 family. wiley.comnih.gov For example, studies in Aristolochia contorta have shown that the enzyme AcCYP80G7 directly catalyzes the formation of the aporphine corytuberine (B190840) from its precursor. wiley.comnih.gov The chemical synthesis of this compound from laudanosoline using an oxidizing agent like ferric chloride (FeCl3) mimics this natural enzymatic process. figshare.comacs.org This suggests that the biosynthesis of this compound involves a CYP80-type enzyme that specifically recognizes and cyclizes laudanosoline.

The general enzymatic steps leading to the aporphine core are:

Condensation: Catalyzed by Norcoclaurine Synthase (NCS). frontiersin.org

Methylations & Hydroxylations: A series of O-methyltransferases (OMTs), N-methyltransferases (CNMTs), and hydroxylases process the initial structure to yield various BIA intermediates, including laudanosoline. frontiersin.org

Intramolecular Oxidative Coupling: A Cytochrome P450 (CYP80 family) enzyme catalyzes the C-C bond formation to create the aporphine ring system from the laudanosoline precursor. wiley.comnih.gov

Advances in genomics and transcriptomics have been instrumental in identifying the genes responsible for aporphine alkaloid biosynthesis in various plants, such as Nelumbo nucifera (lotus) and Stephania yunnanensis. mdpi.comfrontiersin.orgnih.govresearchgate.net By sequencing the transcriptome (the set of all RNA transcripts in a cell), researchers can identify genes that are highly expressed in tissues where alkaloids accumulate.

These studies have successfully identified candidate genes for key enzymes in the pathway, including:

Norcoclaurine Synthase (NCS) : The gene encoding the entry-point enzyme of BIA synthesis. mdpi.comfrontiersin.org

O-methyltransferases (OMTs) and N-methyltransferases (CNMTs) : Genes for enzymes that add methyl groups, creating structural diversity. frontiersin.orgnih.gov

Cytochrome P450s (CYPs) : A large family of genes, with the CYP80 subfamily being critical for the cyclization step that forms the aporphine skeleton. mdpi.comwiley.comnih.govnih.gov

Bioinformatic techniques like Weighted Gene Co-expression Network Analysis (WGCNA) have been used to find modules of genes that are co-regulated and associated with alkaloid production. nih.gov Furthermore, transcription factors, such as those from the WRKY family, have been identified as regulators that can control the expression of multiple genes within the BIA biosynthetic pathway, acting as master switches for alkaloid production. frontiersin.org This genetic and transcriptomic data provides a blueprint for understanding and engineering the production of aporphine alkaloids. nih.govresearchgate.net

Chemical Synthesis and Derivatization Strategies for 1,2,9,10 Tetrahydroxyaporphine

Total Synthesis Approaches to 1,2,9,10-Tetrahydroxyaporphine

The complete chemical synthesis of this compound from simple, commercially available starting materials has been achieved through several strategic pathways. These approaches focus on efficiently constructing the characteristic tetracyclic aporphine (B1220529) core.

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler precursor structures, known as synthons, to devise a viable synthetic plan. wikipedia.org This process is repeated until simple or commercially available starting materials are reached. wikipedia.orgchemistry.coach For this compound, a primary retrosynthetic disconnection involves the carbon-carbon bond that closes the C ring, leading back to a 1-benzyltetrahydroisoquinoline precursor.

A common and commercially viable synthesis route begins with papaverine (B1678415) or its derivative, d,l-laudanosoline hydrobromide. acs.orgresearchgate.net The key transformation in this approach is an oxidative cyclization of the 1-benzyltetrahydroisoquinoline intermediate, d,l-laudanosoline, using an oxidizing agent like ferric chloride to form the aporphine ring system. acs.orgresearchgate.net This establishes d,l-laudanosoline as a crucial synthetic intermediate. It can be prepared by the O-demethylation of laudanosine (B1674548), which in turn is synthesized from the N-methylation and subsequent reduction of papaverine. researchgate.net

Alternative retrosynthetic strategies have also been explored for the broader aporphine class, including those that utilize benzyne (B1209423) chemistry or the Pictet-Spengler reaction as key steps to construct the core structure. researchgate.netsioc-journal.cn

Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate | Precursor(s) | Key Transformation | Reference |

|---|---|---|---|

| d,l-1,2,9,10-Tetrahydroxyaporphine (THA) | d,l-Laudanosoline | Oxidative C-C bond formation (cyclization) | acs.org, researchgate.net |

| d,l-Laudanosoline | d,l-Laudanosine | O-Demethylation | researchgate.net |

| d,l-Laudanosine | N-methylpapaverinium salt | Reduction (e.g., with sodium borohydride) | researchgate.net |

| N-methylpapaverinium salt | Papaverine | N-Methylation | researchgate.net |

The aporphine scaffold contains a stereocenter at position 6a, making stereocontrol a critical aspect of its synthesis. The development of stereoselective and enantioselective methods is essential for producing specific enantiomers, which often exhibit different pharmacological activities. Methodologies applicable to aporphine synthesis include:

Late-Stage Asymmetric Hydrogenation : This powerful technique can introduce chirality late in a synthetic sequence. For instance, the total synthesis of the related aporphine alkaloid (S)-nuciferine was achieved using a chiral iridium(I) catalyst for an asymmetric hydrogenation step. researchgate.net Similar ruthenium-catalyzed asymmetric hydrogenations have also proven effective in related systems. researchgate.net

Asymmetric Catalysis : Organocatalysts have been employed in the enantioselective synthesis of related proaporphine alkaloids through intramolecular Friedel-Crafts-type reactions to construct key chiral structural motifs. researchgate.net

Use of Chiral Starting Materials : Syntheses can begin with enantiomerically pure starting materials, where the existing chirality directs the stereochemical outcome of subsequent reactions. williams.edubeilstein-journals.org

Diastereoselective Reactions : Strategies may involve reacting a chiral intermediate with another reagent to form a mixture of diastereomers, which can then be separated. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product. researchgate.net

While classic syntheses are well-established, research continues to address their limitations and improve efficiency.

Recent Advances:

Novel Synthetic Strategies : The application of methods like benzyne chemistry for forming the C-ring of the aporphine core represents a modern approach to synthesis. researchgate.net

Improved Yields : Process development has led to high-yield, commercially viable syntheses. For example, the key oxidative cyclization of d,l-laudanosoline hydrobromide to give d,l-1,2,9,10-tetrahydroxyaporphine hydrochloride has been optimized to achieve yields of 76–83%. acs.orgvulcanchem.com

Challenges:

Stereocontrol : Achieving high enantioselectivity remains a primary challenge, often requiring sophisticated catalysts or multi-step chiral resolution processes. researchgate.net

Harsh Reaction Conditions : Some classical synthetic steps require harsh conditions, such as the O-demethylation of laudanosine using 48% hydrobromic acid, which can limit functional group tolerance and pose environmental concerns. researchgate.netjoac.info

Side Reactions : The synthesis of derivatives can be complicated by side reactions. For example, methylation of the this compound core can lead to undesired Hofmann degradation products. acs.org

Stereoselective and Enantioselective Methodologies in Aporphine Synthesis

Semisynthesis and Chemical Modification of this compound Scaffolds

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, provides an efficient route to this compound and its derivatives. joac.info This approach leverages the pre-existing complex scaffold of natural aporphine alkaloids.

Starting from the this compound scaffold, various analogs can be prepared to explore structure-activity relationships.

Semisynthesis from Natural Alkaloids : A common strategy involves the demethylation of readily available natural aporphines. For example, boldine (B1667363) can be treated with 48% hydrobromic acid to yield this compound. joac.info

Modification of Hydroxyl Groups : The four hydroxyl groups on the scaffold are prime targets for modification. The catechol moieties at positions 1,2 and 9,10 can be converted to other functional groups, such as methylenedioxy ethers, by reacting the tetrahydroxyaporphine with dichloromethane (B109758) in the presence of a base. joac.info

N-Alkylation : The secondary amine at position 6 can be alkylated to generate a range of N-substituted analogs. For example, the synthesis of 6-ethyl and 6-butyl analogs of glaucine (B1671577) proceeds through the N-alkylation of the core aporphine structure. acs.org

Oxidation : The aporphine ring can be oxidized to produce related structures, such as 7-oxoaporphines, using oxidizing agents like manganese(III) acetate (B1210297). joac.info

Table 2: Examples of Derivatization Strategies for the this compound Scaffold

| Modification Strategy | Reagents | Resulting Analog Type | Reference |

|---|---|---|---|

| Demethylation (Semisynthesis) | 48% HBr | This compound (from Boldine) | joac.info |

| Ether Formation | Dichloromethane, K₂CO₃ | 1,2,9,10-Dimethylenedioxyaporphine | joac.info |

| N-Alkylation | Alkyl halides | N-Alkyl-tetrahydroxyaporphine derivatives | acs.org |

| Oxidation | Mn(OAc)₃ | 7-Oxoaporphine derivatives | joac.info |

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. nih.gov The design of analogs of this compound for SAR investigations is based on systematically modifying specific parts of the molecule and evaluating the resulting changes in pharmacological effect.

Key design principles include:

Modification of Aromatic Ring Substituents : The number, position, and nature of substituents on the aromatic A and D rings are critical. The hydroxyl groups at positions 1, 2, 9, and 10 are particularly important as they can form hydrogen bonds with biological targets. Converting these to methoxy (B1213986) groups or other ethers alters polarity and hydrogen-bonding capability, which can drastically affect activity. nih.gov

Alteration of the Nitrogen Substituent : The substituent on the nitrogen atom influences the molecule's basicity and steric profile. Varying the alkyl group at this position can modulate receptor affinity and selectivity. acs.org

Role of the Catechol Groups : The two catechol (dihydroxybenzene) units are a defining feature. SAR studies often involve replacing them with bioisosteres, such as the methylenedioxy groups mentioned previously, to probe the importance of the free hydroxyls for activity. joac.info

By synthesizing a library of derivatives based on these principles, researchers can map the pharmacophore and identify the key structural features required for a desired biological effect. escholarship.orgmdpi.com

Molecular and Cellular Pharmacology of 1,2,9,10 Tetrahydroxyaporphine

Elucidation of Molecular Targets and Ligand Interactions

The pharmacological activity of a compound is fundamentally dictated by its ability to bind to and modulate the function of specific molecular targets, such as receptors and enzymes. For 1,2,9,10-Tetrahydroxyaporphine, research has primarily focused on its relationship with neurotransmitter systems.

The aporphine (B1220529) alkaloid structure is well-known for its interaction with dopaminergic systems. wikipedia.orghealthdirect.gov.au However, the specific substitution pattern of this compound significantly influences its pharmacological activity. Studies on a series of aporphine derivatives have shown that extensive hydroxylation, such as in the 1,2,9,10-positions, leads to a marked reduction in dopaminergic potency when compared to parent compounds like apomorphine. researchgate.net

Pharmacological evaluations have included this compound in broader studies of aporphines to understand structure-activity relationships at dopamine (B1211576) receptors. acs.orgdntb.gov.ua The affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. While specific Ki values for this compound are not consistently reported in comparative assays, the general finding points towards a lower affinity for dopamine receptors compared to less substituted analogs. researchgate.net

Interactions with the serotonergic system are also a common area of investigation for compounds active in the central nervous system. wikipedia.orgnih.gov Many dopaminergic ligands exhibit cross-reactivity with serotonin (B10506) (5-HT) receptor subtypes. nih.govtg.org.au The evaluation of this compound's serotonergic activity is less documented than its dopaminergic effects, but comprehensive screening of such compounds typically includes a panel of 5-HT receptors to determine selectivity. nih.govnih.gov

Interactive Table: Contextual Receptor Binding Affinities (Ki, nM)

The following table presents binding affinity data for representative dopaminergic and serotonergic ligands to illustrate how such data is typically displayed. Specific comprehensive binding data for this compound is limited in the referenced literature.

| Compound | D₂ Receptor | D₃ Receptor | D₄ Receptor | 5-HT₁ₐ Receptor | 5-HT₂ₐ Receptor | 5-HT₂C Receptor |

| Aripiprazole | 0.34 | 0.8 | 44 | 1.9 | 3.4 | 15 |

| Haloperidol | 1.5 | 0.74 | 5.3 | 340 | 7.7 | 410 |

| Clozapine | 125 | 40 | 21 | 140 | 13 | 12 |

| Apomorphine | 4.4 | 2.6 | 39 | 300 | 180 | 1100 |

Beyond receptor interactions, this compound has been identified in studies investigating enzyme inhibition. In a metabolomics analysis of plant extracts, those containing this compound were associated with the inhibition of Prostaglandin E2 (PGE2) synthesis. PGE2 is a principal mediator of inflammation, and its synthesis is catalyzed by enzymes in the cyclooxygenase (COX) pathway. Inhibition of these enzymes is a key mechanism for many anti-inflammatory drugs.

Enzyme inhibition is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. sigmaaldrich.com

Table: Observed Enzyme Inhibition Profile

| Enzyme/Process Target | Observed Effect | Source |

| Prostaglandin E2 (PGE2) Synthesis | Inhibition |

Currently, there is limited information available from the referenced scientific literature regarding the specific enzyme activation profile of this compound.

Protein-protein interactions (PPIs) are crucial for a vast array of cellular functions, including signal transduction and metabolic regulation, making them an important class of therapeutic targets. frontiersin.orgnih.gov The modulation of PPIs involves using molecules to either disrupt or stabilize these interactions, thereby altering cellular pathways.

To date, specific studies detailing the direct modulation of protein-protein interactions by this compound are not prominent in the available scientific literature. Research in this area for this particular compound appears to be limited.

Enzyme Inhibition and Activation Profiles

Cellular Mechanisms of Action in Preclinical Models

The interaction of a compound with its molecular targets initiates a cascade of events within the cell, altering signaling pathways and potentially leading to changes in gene expression and protein regulation.

The binding of a ligand to a G protein-coupled receptor, such as dopamine and serotonin receptors, triggers intracellular signal transduction pathways. khanacademy.org These cascades often involve second messengers, which are small, non-protein molecules that relay the signal within the cell. wikipedia.org

For instance, dopamine D₂-like receptors, a primary target for many aporphines, typically couple to Gi/o proteins. nih.gov Activation of this pathway leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP), a key second messenger. wikipedia.orgplos.org This change in cAMP levels subsequently affects the activity of protein kinase A (PKA) and other downstream effectors. Although this compound has reduced potency, its interaction with dopaminergic receptors would mechanistically be expected to influence these signaling cascades. researchgate.net However, detailed preclinical studies specifically mapping the intracellular signaling pathway modulation by this compound are sparse in the current literature.

Ultimately, signal transduction pathways can lead to the nucleus, where they modulate the expression of specific genes. youtube.com This regulation occurs when transcription factors are activated or inhibited, leading to an increase or decrease in the transcription of their target genes into mRNA, which is then translated into proteins.

Direct research investigating the specific effects of this compound on gene and protein expression profiles has not been widely published. As a point of principle, the modulation of dopaminergic pathways can influence gene expression. For example, the expression of the dopamine transporter (DAT1) gene itself can be affected by the activity of the dopamine system, demonstrating a potential feedback mechanism. nih.gov However, specific studies linking this compound to the regulation of particular genes or proteins remain an area for future investigation.

Subcellular Localization and Organelle-Specific Effects

Detailed experimental data on the specific subcellular localization of this compound is not extensively documented in publicly available research. The study of how and where a compound like this accumulates within a cell is crucial for understanding its mechanism of action and potential off-target effects. Generally, the localization of molecules is predicted or determined through methods like fluorescence microscopy using tagged molecules or computational models based on physicochemical properties. nih.govplos.orgplos.org

For related compounds and proteins, localization can be diverse. For instance, the neurofibromatosis type 2 (NF2) tumor suppressor protein, merlin, has been found in multiple subcellular compartments, including the perinuclear region, ruffling membranes, filopodia, and at cell adhesion points. nih.gov Some proteins are known to be targeted to specific organelles like the endoplasmic reticulum or Golgi apparatus for transport. encyclopedia.pub The localization of aporphine alkaloids, as a class, is often inferred from their interactions with membrane-bound receptors, such as those on the plasma membrane. However, without specific studies on this compound, its distribution to organelles like mitochondria, the nucleus, or lysosomes remains speculative.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For aporphine alkaloids, including this compound, extensive research has been conducted to understand how modifications to the core structure and its substituents influence receptor binding and cellular effects. nih.govnih.gov

Impact of Hydroxyl Group Substitutions on Biological Activity

The number and position of hydroxyl (-OH) groups on the aporphine scaffold are critical determinants of pharmacological activity. nih.gov The catechol moiety, specifically two hydroxyl groups at the C1 and C2 positions, is recognized as being favorable for dopamine receptor affinity. acs.org The presence of hydroxyl groups at the C1, C2, C9, and/or C10 positions is considered potentially important for the compound's effects concerning metabolic syndrome. mdpi.com

Conversely, the presence of hydroxyl groups at the 9,10 positions was found to significantly decrease dopaminergic activity when compared to apomorphine. researchgate.net SAR analyses of other compounds have shown that a hydroxyl group at position 10 can be a key feature for recognition and transport by certain proteins, suggesting that the polarity imparted by these groups is crucial for molecular interactions. nih.gov

Table 1: Effect of Hydroxyl and Methoxy (B1213986) Group Positioning on Aporphine Activity

| Position of Substitution | Substituent Group | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C1, C2 | Catechol (-OH) | Favors dopamine receptor affinity. | acs.org |

| C1, C2, C9, C10 | Hydroxyl (-OH) | May be important for activity related to metabolic syndrome. | mdpi.com |

| C11 | Hydroxyl (-OH) | Considered essential for dopaminergic activities. | acs.org |

| C9, C10 | Hydroxyl (-OH) | Markedly reduced dopaminergic activity compared with apomorphine. | researchgate.net |

Influence of Aporphine Core Modifications on Receptor Binding and Cellular Responses

Modifications to the foundational aporphine ring structure and its nitrogen substituent have profound effects on receptor selectivity and cellular responses. researchgate.net

N-Alkylation: The group attached to the nitrogen atom significantly influences dopamine receptor selectivity. An N-methyl group tends to improve activity at the D1 receptor, whereas an N-n-propyl substitution enhances activity at the D2 receptor. acs.org

C10 Position: Introducing nitrogen-containing substituents at the C10 position has been a successful strategy for creating selective ligands. C10 nitrogen monosubstituted analogs often show a preference for the serotonin 5-HT₁AR, while 1,2,10-trisubstituted analogs generally display selectivity for dopamine receptors. nih.gov Remarkably, many of these C10-substituted compounds lack affinity for the D5 receptor, thereby achieving D1 versus D5 selectivity. nih.govcuny.edu

C4 Position: The addition of a phenyl group at the C4 position of the aporphine core can dramatically shift receptor preference. Analogs of nantenine (B1222069) with a C4-phenyl group lose affinity for the 5-HT₂A receptor but gain selective affinity for the 5-HT₂B receptor. nih.gov

Conjugation: The aporphine skeleton can be conjugated with other chemical moieties to enhance specific activities. For example, linking it with N-benzylpyridinium has been shown to improve acetylcholinesterase (AChE) inhibition through a dual-binding-site mechanism. acs.org

Table 2: Summary of Aporphine Core Modifications and Their Pharmacological Impact

| Modification Type | Specific Modification | Resulting Change in Receptor Binding/Cellular Response | Reference |

|---|---|---|---|

| N-Alkylation | N-methyl group | Improves D1 receptor activity. | acs.org |

| N-Alkylation | N-n-propyl group | Improves D2 receptor activity. | acs.org |

| C10 Substitution | Nitrogen-containing groups | Can confer D1 vs. D5 receptor selectivity. | nih.govnih.gov |

| C4 Substitution | Phenyl group | Shifts selectivity from 5-HT₂A to 5-HT₂B receptors. | nih.gov |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is invaluable in designing new ligands based on a known active compound. researchgate.net The aporphine structure is considered a "privileged scaffold" because it can be modified to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system. nih.govresearchgate.net

Researchers have used pharmacophore modeling and molecular docking to create binding models of aporphine alkaloids with targets like acetylcholinesterase (AChE). acs.orgdiva-portal.org These models help in computationally screening virtual libraries of designed analogs to predict their activity before undertaking their chemical synthesis. diva-portal.org For instance, a predictive pharmacophore model for AChE inhibitors was developed featuring one hydrogen-bond donor and three hydrophobic features. acs.org Similarly, virtual screening methods based on pharmacophore models have been employed to identify aporphine alkaloids from natural sources as potential anti-inflammatory agents by targeting the COX-2 enzyme. ynu.edu.cn These computational studies, combined with SAR data, provide guiding principles for the rational design of novel aporphine-based therapeutic agents with desired selectivity and potency. acs.org

Preclinical Mechanistic Investigations of 1,2,9,10 Tetrahydroxyaporphine in Disease Models

Neurobiological Research Applications

There is currently no published research specifically investigating the neurobiological applications of 1,2,9,10-Tetrahydroxyaporphine. Aporphine (B1220529) alkaloids, as a chemical class, have been noted for their potential neuroprotective properties, often attributed to their antioxidant and anti-inflammatory capabilities, as well as their interaction with various neurotransmitter systems. researchgate.netmdpi.commdpi.comsemanticscholar.org However, dedicated studies on this compound are required to determine if it shares these characteristics.

Neuroprotective Mechanisms in In Vitro Models of Neuronal Damage

No scientific studies were found that have examined the neuroprotective mechanisms of this compound in in vitro models of neuronal damage. Research on other aporphine alkaloids, such as apomorphine, has explored neuroprotective effects through pathways like Nrf2 activation, which helps defend against oxidative stress. mdpi.com Similar investigations into whether this compound can protect neurons from excitotoxicity, oxidative stress, or apoptosis in cell culture models have not been reported.

Modulation of Neurotransmitter Systems in Animal Models

There is no available data from preclinical animal models on how this compound might modulate neurotransmitter systems. The structural relationship of aporphines to dopamine (B1211576) suggests potential interactions with the dopaminergic system, and various alkaloids in this family have been studied for their effects on dopamine, serotonin (B10506), and other neurotransmitters. nih.govmdpi.comclevelandclinic.org For instance, the aporphine alkaloid Roemerine has been shown to affect serotonergic and glutamatergic systems. researchgate.net However, specific studies to characterize the neurochemical profile of this compound in animal models are absent from the literature.

Effects on Synaptic Function and Neuronal Survival

Specific research detailing the effects of this compound on synaptic function and neuronal survival has not been conducted. The integrity of synapses and the survival of neurons are critical for cognitive function and are key areas of investigation for potential neuroprotective agents. nih.govnih.govmdpi.com While some phytochemicals are known to influence neurotrophic factors and signaling pathways essential for synaptic plasticity and neuronal survival, such as the PI3K-AKT pathway, no studies have linked this compound to these mechanisms. mdpi.com

Anti-Inflammatory and Immunomodulatory Research

Preclinical research into the anti-inflammatory and immunomodulatory effects of this compound is not documented in the scientific literature. As a class, aporphine alkaloids have demonstrated anti-inflammatory activity in various models. researchgate.nettaylorandfrancis.com For example, the alkaloid Taspine was found to inhibit the TLR2 receptor, suppressing the release of inflammatory cytokines and reducing acute inflammation in animal models. nih.gov Nuciferine has also been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com Whether this compound possesses similar activities remains to be investigated.

Cytokine and Chemokine Modulation in Inflammatory Cell Lines

There are no published findings on the ability of this compound to modulate cytokine and chemokine production in inflammatory cell lines. Standard in vitro assays using cell lines like RAW 264.7 macrophages are commonly used to screen compounds for their ability to suppress pro-inflammatory mediators such as IL-1β, IL-6, TNF-α, and various chemokines. nih.govnih.gov Such studies are crucial for understanding a compound's immunomodulatory potential at a cellular level, but this information is not available for this compound.

Other Biological Activities under Mechanistic Investigation

Antimicrobial Research Implications

Currently, there is a lack of specific studies detailing the antimicrobial research implications of this compound. The scientific community has explored various other aporphine alkaloids for their potential to inhibit the growth of bacteria and fungi. These general studies indicate that the aporphine chemical structure can serve as a scaffold for antimicrobial activity. However, dedicated research to determine the minimum inhibitory concentrations (MIC) of this compound against a panel of clinically relevant microbial strains has not been reported. Without such data, its potential efficacy and spectrum of activity as an antimicrobial agent remain purely speculative. Further research is necessary to isolate and test this specific compound to understand if it shares the antimicrobial potential observed in other members of the aporphine family.

Metabolic System Modulation in Preclinical Studies

Similarly, the preclinical investigation into how this compound modulates the metabolic system is an area that requires significant exploration. Key aspects of preclinical drug development involve understanding a compound's metabolic stability and its potential to interact with crucial enzyme systems, such as the cytochrome P450 (CYP) enzymes. These enzymes are vital for the metabolism of a vast number of drugs and endogenous substances.

There are no available preclinical studies that have assessed the in vitro metabolic stability of this compound in liver microsomes or hepatocytes. Furthermore, research on its potential to inhibit or induce major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP1A2, CYP2C9, CYP2C19) has not been published. This information is critical for predicting potential drug-drug interactions and understanding the compound's pharmacokinetic profile. The absence of such studies means that the metabolic fate of this compound in a biological system is currently unknown.

Metabolism and Pharmacokinetics of 1,2,9,10 Tetrahydroxyaporphine in Preclinical Systems

In Vitro Metabolic Studies of 1,2,9,10-Tetrahydroxyaporphine

Identification and Characterization of Metabolites

No studies identifying or characterizing the metabolites of this compound following in vitro incubation were found in the scientific literature.

Role of Hepatic Microsomal Enzymes and Other Biotransformation Systems

There is no available data detailing the role of hepatic microsomal enzymes, such as cytochrome P450 isoenzymes, or other biotransformation systems in the metabolism of this compound.

Preclinical Pharmacokinetic Profiles in Animal Models (Mechanistic Focus)

Absorption, Distribution, and Excretion in Animal Studies

No preclinical studies on the absorption, distribution, or excretion of this compound in any animal models have been published.

Half-life and Clearance Mechanisms

Data regarding the elimination half-life and clearance mechanisms of this compound in preclinical models are not available.

Interspecies Differences in Metabolism Relevant to Research Models

There are no comparative metabolic studies that would allow for an analysis of interspecies differences in the biotransformation of this compound.

Advanced Analytical Methodologies for 1,2,9,10 Tetrahydroxyaporphine Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is fundamental to isolating 1,2,9,10-Tetrahydroxyaporphine from other co-occurring compounds. The choice of technique depends on the sample complexity, the required sensitivity, and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aporphine (B1220529) alkaloids. nih.gov It is frequently used for both qualitative and quantitative assessments. nih.gov The separation is typically achieved on reversed-phase (RP) columns, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture. nih.gov The selection of the mobile phase, often a gradient mixture of water (acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving optimal separation of structurally similar alkaloids. oiv.intsemanticscholar.org Detection is commonly performed using ultraviolet (UV) detectors, as the aromatic nature of the aporphine core results in strong UV absorbance. nih.gov For quantitative analysis, a calibration curve is prepared using a certified reference standard to ensure accuracy. ejgm.co.uk

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govinternationaloliveoil.org |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile or Methanol | oiv.int |

| Elution | Gradient elution | oiv.int |

| Flow Rate | ~1.0 mL/min | mdpi.com |

| Detector | UV-Vis or Photodiode Array (PDA) at ~280 nm | nih.govinternationaloliveoil.org |

| Column Temperature | Ambient to 40°C | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for alkaloid analysis, though it often requires chemical modification of the analyte. mdpi.com Polar functional groups, such as the hydroxyl groups in this compound, must be derivatized to increase the compound's volatility and thermal stability, making it suitable for GC analysis. jfda-online.com Common derivatization procedures include silylation or acylation, which convert the polar -OH groups into less polar silyl (B83357) ethers or esters. jfda-online.com Once derivatized, the compound is separated on a capillary column (e.g., a 5% phenyl polymethylsiloxane phase) and detected by a mass spectrometer, which provides both quantitative data and structural information from the fragmentation pattern. mdpi.comnih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatization Agent | Silylating agents (e.g., BSTFA) or Acylating agents | jfda-online.com |

| Column | Fused-silica capillary column (e.g., TG-5MS, 30 m x 0.25 mm) | mdpi.comnih.gov |

| Carrier Gas | Helium at ~1 mL/min | mdpi.comnih.gov |

| Oven Program | Temperature gradient (e.g., starting at 60°C, ramping to 280-310°C) | mdpi.comnih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.govderpharmachemica.com |

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) | derpharmachemica.com |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) represents a significant advancement in the analysis of natural products. researchgate.net This technique uses columns with smaller particle sizes (<2 µm), which allows for faster separations and higher resolution compared to conventional HPLC. mdpi.come-century.us When coupled with tandem mass spectrometry (MS/MS), it becomes an exceptionally sensitive and selective tool for identifying and quantifying compounds in complex mixtures, even at very low concentrations. nih.govmdpi.com For aporphine alkaloids, UHPLC-MS/MS methods often utilize electrospray ionization (ESI) in positive mode. e-century.us The system can be operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the target analyte, providing excellent specificity and reducing matrix interference. e-century.usplantsjournal.com This makes it the method of choice for pharmacokinetic studies and trace-level analysis in plant materials. e-century.usnih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | mdpi.come-century.us |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile | mdpi.come-century.us |

| Flow Rate | 0.3-0.4 mL/min | mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | e-century.usscielo.br |

| MS Detection | Triple Quadrupole (QqQ) or Q-Exactive Orbitrap | mdpi.come-century.us |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | e-century.usplantsjournal.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic and Spectrometric Characterization in Research

While chromatography separates compounds, spectroscopy and spectrometry are used to elucidate their structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, including this compound. msu.edu Both ¹H and ¹³C NMR are employed to piece together the molecular framework. acs.org

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For the aporphine skeleton, characteristic signals appear in the aromatic region (for protons on the fused rings) and the aliphatic region (for protons on the ethylamino bridge and methoxy (B1213986)/hydroxyl groups).

¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their nature (e.g., CH₃, CH₂, CH, or quaternary). researchgate.net The chemical shifts are highly indicative of the carbon's local electronic environment. researchgate.net

Detailed 2D NMR experiments (like COSY, HSQC, and HMBC) are used to establish the connectivity between protons and carbons, confirming the rigid, tetracyclic aporphine core and the specific substitution pattern of the hydroxyl groups at positions 1, 2, 9, and 10. nih.gov

| Nucleus | Structural Unit | Approximate Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | 6.0 - 8.5 | bhu.ac.in |

| Aliphatic Protons (CH, CH₂) | 2.2 - 4.0 | bhu.ac.in | |

| Hydroxyl Protons (Ar-OH) | 4.0 - 7.0 (variable) | bhu.ac.in | |

| ¹³C NMR | Aromatic Carbons (sp²) | 110 - 150 | researchgate.net |

| Aliphatic Carbons (sp³) | 20 - 70 | researchgate.net |

Mass spectrometry (MS) is essential for determining the molecular weight and obtaining structural clues from the fragmentation patterns of this compound. lcms.cz High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion. uni-saarland.de

When subjected to ionization, the molecule forms a molecular ion (M⁺˙) or a protonated molecule ([M+H]⁺), the mass of which confirms the molecular weight. chemguide.co.uk In tandem MS (MS/MS), this parent ion is fragmented, and the resulting daughter ions provide a structural fingerprint. researchgate.net Aporphine alkaloids exhibit characteristic fragmentation pathways. Common losses include the substituents on the nitrogen atom and retro-Diels-Alder (RDA) type cleavages of the heterocyclic ring, which are diagnostic for the aporphine core structure. scielo.br For example, a key fragmentation of aporphine alkaloids often involves losses related to the substituent on the amino group. scielo.br The fragmentation pattern helps to confirm the identity of the alkaloid class and can assist in distinguishing between isomers. msu.edu

| Analysis Type | Information Obtained | Typical Observation | Reference |

|---|---|---|---|

| Full Scan MS (e.g., ESI-QTOF) | Molecular Weight | Protonated molecule [M+H]⁺ or Molecular ion M⁺˙ | scielo.brlcms.cz |

| High-Resolution MS (HRMS) | Elemental Formula | Precise mass measurement (within 5 ppm) | uni-saarland.de |

| Tandem MS (MS/MS) | Structural Fragmentation | Loss of substituents from the nitrogen atom (e.g., -CH₃) | scielo.br |

| Cleavage of the heterocyclic rings (RDA fragmentation) | ajgreenchem.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Bioanalytical Methods for Detection in Biological Matrices for Research Purposes

Bioanalytical methods are critical for the quantitative determination of target analytes, such as drugs or metabolites, in complex biological samples like fluids and tissues. cuni.cz For research into aporphine alkaloids, these methods are indispensable for pharmacokinetic and metabolic studies in preclinical models. innovareacademics.in The development of a reliable bioanalytical method involves several key stages, including sample preparation, chromatographic separation, and selective detection. cuni.cz High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is frequently the technique of choice due to its high sensitivity, selectivity, and reliability for analyzing biological materials. cuni.czinnovareacademics.increative-proteomics.comsci-hub.se

Effective sample preparation is a crucial prerequisite for accurate bioanalysis, as it aims to remove interfering materials from the biological matrix and concentrate the analyte. innovareacademics.injapsonline.com Biological samples such as plasma, urine, or tissue homogenates are complex and generally not suitable for direct injection into analytical instruments. japsonline.com

For aporphine alkaloids, several extraction techniques have been developed. A common approach for plant tissues involves an initial acid-base extraction. acs.orgmdpi.com This typically includes:

Extraction of the raw material (e.g., dried and powdered leaves) with an acidic solution, such as hydrochloric acid, often assisted by ultrasonication. acs.orgmdpi.com

The resulting aqueous phase is then basified, for example with ammonium (B1175870) hydroxide, to a pH of 9-10. acs.org

A liquid-liquid extraction (LLE) is then performed using an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to isolate the alkaloid-rich fraction. acs.org

For animal tissues from preclinical studies, samples may be homogenized, sometimes after being flash-frozen in liquid nitrogen. frontiersin.org Extraction can be performed using solvents like ethanol, followed by clean-up steps. frontiersin.org Protein precipitation is a common method for fluid matrices like plasma, while solid-phase extraction (SPE) offers a more selective clean-up for various sample types. innovareacademics.increative-proteomics.com In some protocols, enzymatic hydrolysis is employed to release analytes from their conjugated metabolites before extraction. nih.gov

| Sample Preparation Techniques for Alkaloids | |

| Technique | Description |

| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). Often used after an acid-base treatment to isolate basic alkaloids. innovareacademics.inacs.org |

| Solid-Phase Extraction (SPE) | The analyte is isolated from a liquid sample by adsorbing onto a solid sorbent, washing away interferences, and then eluting the analyte with a suitable solvent. innovareacademics.increative-proteomics.com |

| Protein Precipitation | A simple method for plasma or serum where a precipitating agent (e.g., acetonitrile or methanol) is added to denature and remove proteins. innovareacademics.in |

| Ultrasonic-Assisted Extraction | The use of high-frequency sound waves to facilitate the extraction of compounds from a solid matrix into a solvent. mdpi.comfrontiersin.org |

This table outlines common sample preparation methods applicable to the extraction of aporphine alkaloids from biological matrices for research.

Following extraction, quantification is typically achieved using chromatographic methods. HPLC is the most widely applied technique for the analysis of alkaloids. innovareacademics.insci-hub.se For robust and sensitive quantification, HPLC is often coupled with UV or, more commonly, tandem mass spectrometry (MS/MS) detectors. cuni.czucl.ac.be

A validated HPLC-UV-MS method has been successfully used to quantify aporphine alkaloids. ucl.ac.beresearchgate.net Such methods require optimization of the stationary phase (e.g., a C18 or other reversed-phase column), mobile phase composition (often a mixture of an aqueous buffer like ammonium acetate and an organic solvent like acetonitrile), and the elution gradient to achieve good separation of the target analytes from other matrix components. ucl.ac.beresearchgate.netmdpi.com

Method validation is a critical step to ensure the reliability of the results. europa.eu Key validation parameters include selectivity, linearity, accuracy, precision, and stability of the analyte in the biological matrix. japsonline.comeuropa.eu For example, in a validated method for the aporphine cassythine, the detection and quantification limits were determined to be 13 µg/mL and 20 µg/mL, respectively. researchgate.net The use of a stable, isotopically labeled internal standard is highly recommended, especially for LC-MS/MS analysis, to ensure the highest level of accuracy and precision. cuni.cz

| Chromatographic Conditions for Aporphine Alkaloid Quantification | |

| Parameter | Example Conditions |

| Technique | HPLC-UV-MS or UPLC-MS/MS frontiersin.orgucl.ac.be |

| Column | Reversed-phase columns (e.g., RP-select B, Waters C18, πNAP) frontiersin.orgucl.ac.beresearchgate.netmdpi.com |

| Mobile Phase | Gradient elution using a buffered aqueous phase (e.g., water with ammonium acetate and acetic acid) and an organic phase (e.g., acetonitrile). ucl.ac.beresearchgate.netmdpi.com |

| Flow Rate | Typically 0.3 - 1.0 mL/min. mdpi.comfrontiersin.orgucl.ac.be |

| Detection | UV detection at a specific wavelength (e.g., 307 nm) or MS/MS with electrospray ionization (ESI). ucl.ac.bemdpi.com |

This table summarizes typical parameters for the chromatographic quantification of aporphine alkaloids in research settings.

Computational and in Silico Approaches to 1,2,9,10 Tetrahydroxyaporphine Research

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). frontiersin.org This method simulates the binding process, calculating a score that estimates the strength of the interaction, often referred to as binding affinity. frontiersin.orgnih.gov For 1,2,9,10-Tetrahydroxyaporphine, docking studies are crucial for identifying potential protein targets and understanding the structural basis of its biological activity. The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to evaluate the fitness of different binding poses within the protein's active site. mdpi.comdovepress.com

A primary goal of molecular docking is to predict how this compound fits into the binding pocket of a receptor and to estimate the binding affinity. arxiv.org The binding mode reveals the specific orientation and conformation of the compound, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. dovepress.com Advanced deep learning and physics-based models are continuously improving the accuracy of these affinity predictions. arxiv.orgnih.govrsc.org

Predicting binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), allows for the ranking of potential interactions. nih.gov For instance, docking this compound against a panel of receptors, such as dopamine (B1211576) or adrenergic receptors, can identify which receptor it is most likely to bind to with high affinity. This information is critical for hypothesizing its mechanism of action. While specific docking studies for this compound are not widely published, the methodology allows for systematic screening.

Table 1: Illustrative Example of Predicted Binding Affinities for this compound with Various Receptors

This table provides a hypothetical representation of results from a molecular docking study, showing predicted binding energies and key interacting residues for this compound against several potential receptor targets. Such data helps prioritize targets for further experimental validation.

| Receptor Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|

| Dopamine D2 Receptor | -9.8 | Asp114, Ser193, Phe389 | Hydrogen Bond, Pi-Pi Stacking |

| Dopamine D3 Receptor | -9.5 | Asp110, Ser192, His349 | Hydrogen Bond, Electrostatic |

| Adrenergic α1A Receptor | -8.7 | Asp106, Phe308, Trp102 | Hydrogen Bond, Hydrophobic |

| Serotonin (B10506) 5-HT2A Receptor | -8.2 | Asp155, Ser242, Phe340 | Hydrogen Bond, Pi-Pi Stacking |

Polypharmacology, the ability of a single compound to interact with multiple targets, is a common characteristic of natural products. nih.gov While this can lead to therapeutic benefits, it can also cause undesirable side effects through interactions with unintended "off-targets." nih.govplos.org Computational methods are instrumental in the early identification of these potential off-targets. d-nb.info Techniques such as inverse docking, where a ligand is screened against a large database of proteins, can predict a compound's broader interaction profile. plos.org

For this compound, identifying off-targets is essential for a comprehensive understanding of its pharmacological profile. By screening it against a human proteome database, researchers can flag potential interactions that might lead to side effects or uncover new therapeutic applications (drug repositioning). plos.org Algorithms like Cas-OFFinder and others designed for CRISPR systems demonstrate the power of sequence-based searches to find unintended interaction sites, a principle that is conceptually similar in protein-ligand screening. biorxiv.orgrgenome.net

Table 2: Hypothetical Off-Target Profile for this compound

This table illustrates a sample output from an in silico off-target prediction analysis. It lists potential off-target proteins, their physiological function, and a prediction score indicating the likelihood of interaction. This information is vital for assessing the selectivity and potential side effects of the compound.

| Potential Off-Target | Protein Function | Prediction Score | Potential Implication |

|---|---|---|---|

| hERG Channel | Cardiac Action Potential Repolarization | 0.85 | Cardiotoxicity Risk |

| CYP3A4 | Drug Metabolism | 0.72 | Drug-Drug Interaction Potential |

| Beta-2 Adrenergic Receptor | Smooth Muscle Relaxation | 0.65 | Bronchodilation, Vasodilation |

| Histamine H1 Receptor | Allergic Response | 0.58 | Antihistaminic Effects, Sedation |

Prediction of Binding Modes and Affinities with Receptor Targets

Molecular Dynamics Simulations of this compound Interactions

While molecular docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the motion of atoms and molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of atoms evolve. mdpi.com This powerful technique is used to assess the conformational stability of a compound and to analyze the dynamic behavior of a protein-ligand complex, offering deeper insights than docking alone. nih.govnih.gov A typical simulation involves placing the docked protein-ligand complex in a solvated, periodic boundary box and running the simulation for nanoseconds to microseconds. mdpi.comnih.govnih.gov

This compound, like most organic molecules, is not rigid and can adopt various three-dimensional shapes or conformations. ethz.chchemrxiv.org Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them. ethz.ch MD simulations allow for the exploration of the conformational landscape of the molecule in a simulated physiological environment. By analyzing the trajectory, researchers can determine the preferred shapes of the molecule in solution, which is crucial for understanding how it fits into a receptor's binding site. The stability of the compound itself can be assessed by monitoring its internal geometry and energy over time.

Table 3: Example Conformational Analysis Data for this compound

This table presents hypothetical data from a conformational analysis study, detailing distinct conformers, their relative energies, and the population distribution at equilibrium as might be determined from an MD simulation.

| Conformer ID | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 | -140 | 0.00 | 75.3 |

| 2 | 55 | 1.50 | 15.1 |

| 3 | 175 | 2.80 | 9.6 |

MD simulations are extensively used to validate docking results and to study the stability of the predicted protein-ligand complex. mdpi.comnih.gov After a docking pose is obtained, an MD simulation can reveal whether the ligand remains stably bound in the active site or if it dissociates. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein are calculated to quantify the stability of the complex over the simulation. mdpi.comnih.gov A low and stable RMSD value suggests a stable binding mode.

Furthermore, MD simulations provide a detailed characterization of the binding site interactions over time. The Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding. nih.gov Analysis of the simulation trajectory can also quantify the persistence of specific interactions, such as the percentage of time a particular hydrogen bond is maintained, offering a much more nuanced view of the binding event than a static model. mdpi.com

Table 4: Illustrative MD Simulation Analysis of a this compound-Receptor Complex

This table shows hypothetical results from a 100 ns MD simulation, providing key metrics that describe the stability and dynamics of the protein-ligand complex.

| Analysis Metric | Value | Interpretation |

|---|---|---|

| Protein RMSD (Å) | 1.8 ± 0.3 | The protein backbone is stable throughout the simulation. |

| Ligand RMSD (Å) | 1.2 ± 0.2 | The ligand remains stably bound in its initial docked pose. |

| Key H-Bond Occupancy (Asp114-Ligand) | 85.2% | A persistent and strong hydrogen bond is formed with Asp114. |

| Binding Free Energy (MM/PBSA, kcal/mol) | -45.7 | Favorable binding free energy confirms a strong interaction. |

Conformational Analysis and Stability Studies of the Compound

Quantum Chemical Calculations for Electronic Properties

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic structure of a molecule. unipd.itnih.gov Unlike molecular mechanics (which uses classical physics), QC methods like Density Functional Theory (DFT) can compute properties that depend on the electron distribution, such as molecular orbital energies, partial charges, and electrostatic potential maps. nih.govwikipedia.org These properties are fundamental to understanding a molecule's reactivity, stability, and intermolecular interactions. unipd.it

For this compound, QC calculations can elucidate the reactivity of the different hydroxyl groups, predict which parts of the molecule are likely to act as hydrogen bond donors or acceptors, and calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. This detailed electronic information can be used to refine the parameters (force fields) used in MD simulations for greater accuracy. wikipedia.org

Table 5: Calculated Electronic Properties of this compound

This table presents a set of hypothetical electronic properties for this compound that would be obtained from quantum chemical calculations (e.g., DFT). These values are crucial for understanding the molecule's intrinsic reactivity and interaction potential.

| Electronic Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -5.8 eV | Indicates electron-donating capability. |

| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and low reactivity. |

| Dipole Moment | 3.5 Debye | Indicates overall molecular polarity. |

| Molecular Electrostatic Potential (Min) | -55 kcal/mol (near phenolic oxygens) | Highlights regions susceptible to electrophilic attack. |

Table 6: List of Chemical Compounds

Electrostatic Potential Mapping and Reactivity Descriptors

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. researchgate.netresearchgate.netreed.edu They are crucial for predicting how a molecule will interact with other molecules, particularly biological targets like receptors or enzymes. reed.edu The ESP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential). youtube.com

For this compound, an ESP map would prominently feature regions of strong negative potential (red) localized around the four highly electronegative oxygen atoms of the hydroxyl groups. These areas represent likely sites for electrophilic attack and are the primary points for forming hydrogen bonds with biological macromolecules. The aromatic rings would exhibit a more diffuse electron distribution, while the regions around the hydrogen atoms of the hydroxyl groups and the protonated nitrogen would show positive potential (blue), indicating their role as hydrogen bond donors.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to derive reactivity descriptors. researchgate.net These descriptors quantify the chemical reactivity and stability of a molecule. Key descriptors for this compound would include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. In aporphine (B1220529) alkaloids, nucleophilic reactive sites are often associated with nitrogen atoms. researchgate.net

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are derived from HOMO and LUMO energies to provide a broader picture of the molecule's reactivity profile.

Table 1: Predicted Reactivity Hotspots on this compound

| Molecular Region | Predicted Electrostatic Potential | Type of Reactivity |

|---|---|---|

| Oxygen atoms of hydroxyl groups | Highly Negative (Electron-Rich) | Nucleophilic; Hydrogen Bond Acceptor |

| Hydrogen atoms of hydroxyl groups | Positive (Electron-Poor) | Electrophilic; Hydrogen Bond Donor |

| Aromatic Rings | Diffuse Negative Potential | Site for electrophilic aromatic substitution |

| Aporphine Nitrogen | Negative/Neutral (depending on protonation) | Nucleophilic; Hydrogen Bond Acceptor |

Energy Minimization and Conformational Analysis of the Aporphine Core

Energy minimization is a computational process used to determine the three-dimensional structure of a molecule that corresponds to its lowest potential energy state. bioexcel.eubioexcel.eu This most stable arrangement, or global minimum, is critical for understanding how the molecule will bind to a target. The process involves algorithms like steepest descent or conjugate gradient that iteratively adjust atomic coordinates to reduce the net forces on the atoms until a stable conformation is reached. bioexcel.eu

Conformational analysis of the tetracyclic aporphine core reveals its structural dynamics. While the aromatic rings are planar, the other two rings in the dibenzo[de,g]quinoline system are not. This imparts a degree of flexibility to the core structure. The analysis for this compound would focus on:

Ring Conformations: The non-aromatic rings can adopt various conformations, such as chair, boat, or twist-boat, with the chair form typically being the most stable.

Finding the most stable conformer through these methods is essential for subsequent docking studies, as it provides the most realistic representation of the molecule's shape for predicting interactions with biological targets. ethz.chchemrxiv.org

In Silico ADMET Prediction (Mechanistic and Theoretical Focus)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. sciencebiology.org These predictive models use a molecule's structure to estimate its behavior in the body.

Prediction of Permeability Across Biological Barriers (e.g., Blood-Brain Barrier)

A molecule's ability to cross biological membranes, like the intestinal wall for absorption or the blood-brain barrier (BBB) for central nervous system activity, is a critical determinant of its therapeutic potential. nih.gov In silico models predict permeability based on physicochemical properties. mdpi.com Key factors include lipophilicity (logP), molecular size, and hydrogen bonding capacity. mdpi.com

For this compound, the presence of four hydroxyl groups makes the molecule highly polar. This leads to:

High Hydrogen Bonding Potential: The four hydroxyl groups can act as both hydrogen bond donors and acceptors. A high number of hydrogen bonds is generally unfavorable for passive diffusion across lipid membranes.

Low Lipophilicity: The polarity of the hydroxyl groups results in a low octanol-water partition coefficient (logP), indicating poor lipid solubility.

Polar Surface Area (PSA): PSA is a measure of the surface area of a molecule contributed by polar atoms. This compound is expected to have a high PSA, which is negatively correlated with BBB permeability.

In silico predictions for aporphine alkaloids like stephalagine have suggested a capacity to cross the BBB, but the extensive hydroxylation of this compound makes it a less likely candidate for significant CNS penetration without modification. nih.gov

Table 2: Predicted Physicochemical Properties for BBB Permeability of this compound

| Property | Predicted Value/Range | Implication for BBB Permeability |

|---|---|---|

| Molecular Weight | ~299 g/mol | Favorable (typically < 500) |

| logP (Lipophilicity) | Low (predicted < 2) | Unfavorable (high polarity) |

| Hydrogen Bond Donors | 4 | Unfavorable (typically ≤ 5) |

| Hydrogen Bond Acceptors | 5 (4 oxygens, 1 nitrogen) | Borderline/Unfavorable (typically ≤ 10) |

| Polar Surface Area (PSA) | High (predicted > 90 Ų) | Unfavorable (typically < 90 Ų) |

Metabolic Site Prediction and Enzyme Interactions

In silico tools predict which parts of a molecule are most likely to be chemically modified by metabolic enzymes. nih.govunivie.ac.at This is crucial for identifying potential metabolic liabilities that could lead to rapid clearance or the formation of toxic byproducts. Metabolism typically occurs in two phases:

Phase I Metabolism: Primarily involves oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov For this compound, the aromatic rings are potential sites for hydroxylation, although they are already substituted. The nitrogen atom could undergo N-demethylation if it were methylated, or N-oxidation.

Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (like glucuronic acid or sulfate) is attached to the drug or its phase I metabolite. This generally increases water solubility and facilitates excretion. The four hydroxyl groups of this compound are prime sites for phase II conjugation, specifically glucuronidation and sulfation.

Computational models predict these "sites of metabolism" (SOMs) by combining knowledge-based rules of common metabolic reactions with structure-based methods that simulate the interaction between the compound and the active site of metabolic enzymes like CYPs. nih.govmoldiscovery.com Studies on other aporphine alkaloids confirm that CYP enzymes, particularly isoforms like CYP1A2, CYP2B6, and CYP2C9, are often involved in their metabolism. oup.comresearchgate.netdiva-portal.org

Table 3: Predicted Metabolic Pathways for this compound

| Metabolic Phase | Enzyme Family | Potential Reaction | Predicted Site |

|---|---|---|---|

| Phase I | Cytochrome P450 (CYP) | Oxidation (Hydroxylation) | Aromatic Rings (if unsubstituted positions are accessible) |

| Phase I | Cytochrome P450 (CYP) | O-demethylation | Not applicable (no methoxy (B1213986) groups) |

| Phase II | UGTs (UDP-glucuronosyltransferases) | Glucuronidation | Hydroxyl groups at positions 1, 2, 9, 10 |

| Phase II | SULTs (Sulfotransferases) | Sulfation | Hydroxyl groups at positions 1, 2, 9, 10 |

Theoretical Drug Likeness and Lead Optimization Parameters

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. wikipedia.org This is often evaluated using rule-based filters, the most famous of which is Lipinski's Rule of Five. nih.govbioflux.com.ro These rules are guidelines for oral bioavailability.

A theoretical evaluation of this compound against Lipinski's rules would likely highlight some challenges:

Molecular Weight: At approximately 299 g/mol , it is well within the recommended limit of < 500 g/mol .

logP: The calculated logP is expected to be low, which is favorable for solubility but unfavorable for permeability.

Hydrogen Bond Donors: With four hydroxyl groups, it has 4 hydrogen bond donors, which is within the rule's limit of ≤ 5.

Hydrogen Bond Acceptors: With four oxygen atoms and one nitrogen atom, it has 5 hydrogen bond acceptors, which is well within the limit of ≤ 10.

While it may not violate multiple rules, its high polarity is a significant hurdle. For lead optimization , computational models can guide the modification of the structure to improve its ADMET profile. acs.org For this compound, potential optimization strategies could include:

Selective Methylation: Converting one or more hydroxyl groups to methoxy groups would decrease polarity, reduce the number of hydrogen bond donors, and potentially improve membrane permeability.

Esterification: Converting hydroxyl groups to esters could create a prodrug that is more lipophilic for better absorption, which can then be hydrolyzed in vivo to release the active tetrahydroxyaporphine.

Bioisosteric Replacement: Replacing hydroxyl groups with other functional groups (e.g., fluoro groups) could modulate electronic properties and metabolic stability.

These computational approaches provide a rational framework for refining the structure of this compound to enhance its drug-like properties.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Stephalagine |

| d,l-glaucine |

| d,l-laudanosoline |

| Apomorphine |

| Nuciferine |

| N-nuciferine |

| Roemerine |

| Liriodenine |

| Dicentrinone |

| Protopine |

| Avicine |

| Penduline |

| Chelerythrine |

| (R)-glaziovine |

| (S)-glaziovine |

Future Directions and Emerging Research Avenues for 1,2,9,10 Tetrahydroxyaporphine

Integration with Systems Biology and Omics Technologies (e.g., Metabolomics)

The future of research on 1,2,9,10-Tetrahydroxyaporphine is intrinsically linked to the application of systems biology and omics technologies. nih.govresearchgate.net These approaches offer a holistic view of the biological interactions of the compound, moving beyond single-target analyses to a network-level understanding. nih.govnih.gov

Metabolomics , the comprehensive study of metabolites in a biological system, stands out as a particularly valuable tool. mdpi.comnih.gov By analyzing the global metabolic response of cells or organisms to this compound, researchers can identify the specific pathways modulated by the compound. e-enm.orgfrontiersin.org This can be achieved through both untargeted metabolomics, which aims to capture a broad spectrum of metabolites, and targeted metabolomics, which focuses on specific molecules of interest. mdpi.come-enm.org Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are central to these investigations. frontiersin.org

Integrating metabolomics data with other omics disciplines like genomics, transcriptomics, and proteomics will provide a more complete picture of the compound's mechanism of action. nih.govmdpi.comhumanspecificresearch.org For instance, transcriptomics can reveal changes in gene expression induced by this compound, which can then be correlated with observed metabolic shifts. mdpi.com This multi-omics approach is crucial for building comprehensive models of the compound's biological effects and for identifying potential biomarkers of its activity. nih.govmdpi.com

Table 1: Key Omics Technologies and Their Application to this compound Research

| Omics Technology | Description | Potential Application for this compound |

| Genomics | Study of an organism's complete set of DNA (genome). humanspecificresearch.org | Identifying genetic variations that may influence individual responses to the compound. |

| Transcriptomics | Analysis of the complete set of RNA transcripts in a cell or organism. humanspecificresearch.org | Determining how this compound alters gene expression to exert its effects. mdpi.com |

| Proteomics | Large-scale study of proteins, their structures, and functions. humanspecificresearch.org | Identifying protein targets of this compound and understanding its impact on cellular protein networks. |

| Metabolomics | Comprehensive analysis of metabolites within a biological sample. humanspecificresearch.org | Mapping the metabolic pathways affected by this compound to elucidate its mechanism of action. mdpi.com |